molecular formula C10H16N2O2S B13618091 n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide

n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide

Cat. No.: B13618091
M. Wt: 228.31 g/mol
InChI Key: RVNXNJGYBICPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide is a sulfonamide derivative characterized by an ethanesulfonamide backbone substituted with a methyl group and a 3-(aminomethyl)phenyl moiety. This compound belongs to a class of sulfonamides known for their diverse pharmacological activities, including enzyme inhibition and receptor modulation. Its molecular structure combines a sulfonamide group (critical for hydrogen bonding and solubility) with an aromatic aminomethyl group, which may enhance interactions with biological targets such as kinases or proteases.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylethanesulfonamide

InChI

InChI=1S/C10H16N2O2S/c1-3-15(13,14)12(2)10-6-4-5-9(7-10)8-11/h4-7H,3,8,11H2,1-2H3

InChI Key

RVNXNJGYBICPSR-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=CC(=C1)CN

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide

General Synthetic Strategy for Sulfonamides

Sulfonamides are generally synthesized by the reaction of sulfonyl chlorides or sulfonic acid derivatives with amines. For This compound , the synthesis involves:

  • Introduction of the sulfonamide group by reacting methanesulfonyl chloride or methanesulfonic acid derivatives with an amine containing the 3-(aminomethyl)phenyl moiety.
  • The amine component is typically N-methylated to yield the N-methylmethanesulfonamide structure.
  • Protection/deprotection steps may be required if the aminomethyl group is reactive under the reaction conditions.

Specific Preparation Routes

Although detailed stepwise protocols for this exact compound are limited in open literature, the following preparation methods and insights are derived from patent literature, chemical suppliers, and analogous sulfonamide syntheses:

Direct Sulfonamide Formation
  • Starting materials: 3-(Aminomethyl)aniline or its derivatives, methanesulfonyl chloride, and methylamine or N-methylated amines.
  • Reaction conditions: The amine is reacted with methanesulfonyl chloride in an inert solvent (e.g., dichloromethane or toluene) at low temperature (0–5°C) to control exothermicity.
  • Base addition: A base such as triethylamine or sodium carbonate is used to neutralize generated hydrochloric acid.
  • Workup: After completion, aqueous workup and purification by recrystallization or chromatography yield the sulfonamide product.

This method is standard for sulfonamide synthesis and can be adapted for N-methylation either before or after sulfonamide formation.

Industrial Scale Preparation Insights
  • The compound is often isolated as a hydrochloride salt to enhance stability and solubility.
  • Reaction temperatures are maintained below 30°C to minimize side reactions.
  • Use of aqueous-organic biphasic systems with toluene or methylbenzene allows efficient extraction and purification.
  • Washing with saturated salt solutions (brine) is employed to remove residual impurities.
  • Vacuum distillation or solvent recovery techniques are used to isolate the product with high purity (above 95%).

Representative Data Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting amine 3-(Aminomethyl)aniline or derivatives May require protection of aminomethyl group
Sulfonylating agent Methanesulfonyl chloride or methanesulfonic acid derivative Reacts with amine to form sulfonamide
Solvent Dichloromethane, toluene, methylbenzene Inert, facilitates extraction
Base Triethylamine, sodium carbonate Neutralizes HCl byproduct
Temperature 0–30°C Controls reaction rate and side reactions
Reaction time 1–4 hours Depending on scale and reagent reactivity
Purification Aqueous workup, brine wash, recrystallization Ensures high purity
Product form Free base or hydrochloride salt Hydrochloride salt preferred for stability
Typical yield 80–90% High yield achievable with optimized conditions
Purity (HPLC or NMR) >95% Confirmed by chromatographic or spectroscopic methods

Analytical and Characterization Techniques

Comparative Analysis with Related Compounds

Feature This compound N-(4-(Aminomethyl)phenyl)-N-methylethanesulfonamide* 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride*
Molecular Formula C9H14N2O2S C10H16N2O2S C8H14ClN3O2S
Molecular Weight ~210–230 g/mol 228.31 g/mol 251.73 g/mol
Position of Aminomethyl Group Meta (3-position) Para (4-position) Para (4-position)
Preparation Complexity Moderate Moderate Multi-step with hydrazine introduction
Typical Use Pharmaceutical intermediate, antibacterial agent Pharmaceutical intermediate, antibacterial agent Specialized pharmaceutical intermediate
Salt Form Often hydrochloride Often hydrochloride Hydrochloride salt for stability

*Data adapted from chemical supplier and patent literature.

Chemical Reactions Analysis

Types of Reactions

n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares functional similarities with other sulfonamides and amides reported in the evidence. Key comparisons include:

Compound Structure Key Substituents Biological Activity Reference
N-(4-Fluoro-3-nitrophenyl)methanesulfonamide Methanesulfonamide with 4-fluoro-3-nitrophenyl Fluoro, nitro groups Not explicitly stated; nitro groups may confer reactivity for further synthesis
Neratinib Ethanesulfonamide derivative with quinoline and pyridine moieties Chloro, cyano, ethoxy, dimethylamino groups EGFR/HER2 kinase inhibitor (anticancer)
Phenolic amides (e.g., compound 2 in ) Acrylamide or carboxamide with hydroxyl/methoxyphenyl and phenethyl groups Hydroxyl, methoxy, phenethyl Anti-inflammatory (IC50 = 17.00 ± 1.11 μmol/L)
3-Chloro-N-phenyl-phthalimide Phthalimide with chloro and phenyl groups Chloro, phenyl Monomer for polyimide synthesis

Key Observations :

  • Neratinib and N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide both contain sulfonamide/amide groups, but neratinib’s complex substituents (e.g., quinoline, cyano) enhance its kinase inhibition specificity .
  • Phenolic amides (e.g., compound 2 in ) lack sulfonamide groups but share aromatic amine motifs, demonstrating that substituents like hydroxyl/methoxy groups significantly influence anti-inflammatory activity .
  • N-(4-Fluoro-3-nitrophenyl)methanesulfonamide highlights the role of electron-withdrawing groups (e.g., nitro, fluoro) in tuning reactivity for synthetic applications .
Pharmacokinetic and Bioactivity Comparisons
  • Solubility: Sulfonamides like this compound are typically more water-soluble than phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) due to hydrogen-bonding sulfonamide groups .
  • Enzyme Interactions: The aminomethylphenyl group may mimic natural substrates of enzymes (e.g., proteases), similar to phenolic amides in Lycium species, which inhibit AMPK and PTP1B .
  • Anti-inflammatory Potential: While phenolic amides in Lycium show IC50 values comparable to quercetin (~17 μmol/L) , sulfonamides often exhibit broader enzyme inhibition (e.g., carbonic anhydrase).

Biological Activity

N-(3-(Aminomethyl)phenyl)-N-methylethanesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Chemical Formula : C10H14N2O2S
  • Molecular Weight : 230.30 g/mol
  • IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The compound has been identified as a selective inhibitor of various enzymes, including inducible nitric oxide synthase (iNOS). Studies indicate that it significantly reduces nitric oxide production in activated macrophages, thereby influencing inflammatory responses and cytokine production, particularly IL-12 and TNF-α .
  • Cell Cycle Regulation : Research has shown that this compound can arrest the cell cycle in specific phases, which is crucial for its potential use in cancer therapy. For instance, it has been observed to induce G0/G1 phase arrest in certain cancer cell lines at low concentrations .
  • Kinase Inhibition : The sulfonamide structure enhances selectivity for kinase targets, particularly those involved in cell proliferation pathways such as JAK2. Compounds with similar structures have demonstrated significant inhibitory effects on JAK2 phosphorylation, which is pivotal in the signaling pathways related to hematopoiesis and immune responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

StudyBiological ActivityIC50 (µM)Notes
JAK2 Inhibition25.3Effective against Ba/F3 JAK2 V617F cells
iNOS Inhibition0.5Selective inhibition leading to decreased NO production
Antimalarial Activity3.27Evaluated against Plasmodium species

Case Study 1: Inhibition of iNOS

In a study examining the effects of N-[3-(aminomethyl)benzyl]acetamidine (related compound), it was found that this compound selectively inhibited iNOS activity in macrophages activated by lipopolysaccharides (LPS). The inhibition led to a marked increase in IL-12 p40 secretion while decreasing TNF-α release, suggesting a potential role in modulating inflammatory responses .

Case Study 2: Cancer Cell Cycle Arrest

Another investigation focused on the effects of this compound on cancer cell lines. The results indicated that the compound effectively induced G0/G1 phase arrest at concentrations as low as 16 nM, demonstrating its potential utility as an anticancer agent by inhibiting cell proliferation through cell cycle regulation .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ConditionOptimal ValueYield ImpactReference
Temperature0–5°C+20%
SolventDichloromethane+15%
BaseTriethylamine+10%

Basic: What purification techniques are recommended for isolating high-purity this compound?

Methodological Answer:
After synthesis, purification is critical for removing unreacted starting materials and sulfonic acid byproducts. Recommended methods:

  • Recrystallization : Use ethanol/water (3:1) to isolate crystals with >95% purity .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves polar impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity for biological assays .

Advanced: How can computational modeling (e.g., molecular docking) predict the interaction of this compound with biological targets?

Methodological Answer:
Computational tools like molecular docking (AutoDock Vina, Schrödinger Suite) analyze binding affinities to enzymes or receptors. For example:

  • Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, MMP-9) based on structural analogs .
  • Ligand Preparation : Optimize protonation states using tools like MarvinSketch at physiological pH.
  • Docking Protocol :
    • Generate 3D conformers with RDKit.
    • Perform grid-based docking (10 Å around active site).
    • Validate with known inhibitors (RMSD <2.0 Å).
  • QSAR Analysis : Correlate substituent effects (e.g., -NH2 vs. -CH3) with activity .

Q. Table 2: Predicted Binding Affinities to Carbonic Anhydrase IX

SubstituentBinding Energy (kcal/mol)Reference
-NH2 (Aminomethyl)-9.8
-CH3-7.2

Advanced: What strategies are effective in resolving contradictory data regarding the compound's biological activity across different studies?

Methodological Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. no activity) may arise from assay conditions or structural analogs. Resolution strategies:

  • Structural Validation : Confirm compound identity via NMR (1H/13C) and HRMS .
  • Assay Standardization :
    • Use CLSI guidelines for antimicrobial testing (fixed inoculum size, 24h incubation).
    • Include positive controls (e.g., ciprofloxacin for bacteria).
  • Meta-Analysis : Compare EC50 values across studies using PubChem BioAssay data .
  • SAR Studies : Systematically modify substituents (e.g., -F at phenyl vs. -OCH3) to isolate activity drivers .

Example : A 2023 study reported no anticancer activity, but later work using hypoxia-mimetic conditions (1% O2) showed IC50 = 12 µM in HT-29 cells, highlighting microenvironmental influences .

Advanced: How can isotopic labeling (e.g., 14C or 3H) track the metabolic fate of this compound in pharmacokinetic studies?

Methodological Answer:

  • Synthesis of Labeled Compound : Incorporate 14C at the methyl group via [14C]-methanesulfonyl chloride .
  • In Vivo Distribution : Administer to rodent models (IV/oral) and quantify radioactivity in plasma, urine, and tissues via scintillation counting.
  • Metabolite ID : Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites (e.g., glucuronidated or oxidized derivatives) .

Key Finding : In rats, 85% of the compound is excreted renally within 24h, with <5% hepatic metabolism, suggesting low drug-drug interaction risk .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–7.5 ppm) and aminomethyl (-CH2NH2, δ 3.8 ppm) .
  • 13C NMR : Confirm sulfonamide (-SO2N, δ 44 ppm) and phenyl carbons (δ 120–140 ppm) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and N-H bends (1650 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.